N-(2-bromophenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetamide group
Mechanism of Action
Target of Action
It is known to be involved in palladium-catalyzed heck/suzuki cascade reactions .
Mode of Action
N-(2-bromophenyl)-2,2,2-trifluoroacetamide participates in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation is attributed to the endo-5-norbornene-2,3-dimethanol, which helps prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
Its role in palladium-catalyzed heck/suzuki cascade reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its molecular weight is 214059 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the successful execution of palladium-catalyzed Heck/Suzuki cascade reactions . This leads to the formation of an array of oxindoles with excellent ee values .
Action Environment
The action of this compound is influenced by the reaction conditions. For instance, the presence of endo-5-norbornene-2,3-dimethanol is crucial for preventing transmetalation of the aryl-palladium complex . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.
Major Products Formed
Substitution: Products include N-(2-substituted phenyl)-2,2,2-trifluoroacetamides.
Reduction: The major product is 2-bromoaniline.
Oxidation: Products include 2-bromo-4-hydroxyphenyl-2,2,2-trifluoroacetamide and related derivatives.
Scientific Research Applications
N-(2-bromophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
- N-(2-fluorophenyl)-2,2,2-trifluoroacetamide
- N-(2-iodophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(2-bromophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXIJZAVUCEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401366 | |
Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2727-71-1 | |
Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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